molecular formula C10H16 B083014 Cyclopropane, trimethyl(2-methyl-1-propenylidene)- CAS No. 14803-30-6

Cyclopropane, trimethyl(2-methyl-1-propenylidene)-

Cat. No. B083014
CAS RN: 14803-30-6
M. Wt: 136.23 g/mol
InChI Key: CRZLECOBVHRLLB-UHFFFAOYSA-N
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Description

Cyclopropane, trimethyl(2-methyl-1-propenylidene)-, also known as isopropylidenecyclopropane, is a cyclic hydrocarbon with the molecular formula C10H16. It is a colorless liquid that is widely used in scientific research due to its unique chemical properties.

Mechanism Of Action

The mechanism of action of cyclopropane, trimethyl(2-methyl-1-propenylidene)- is not fully understood. However, it is believed that it acts as a Lewis acid, which means that it can accept electron pairs from other molecules. This property makes it useful in various chemical reactions.

Biochemical And Physiological Effects

Cyclopropane, trimethyl(2-methyl-1-propenylidene)- has not been extensively studied for its biochemical and physiological effects. However, some studies suggest that it may have anti-inflammatory properties and may be useful in the treatment of certain diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using cyclopropane, trimethyl(2-methyl-1-propenylidene)- in lab experiments is its unique chemical properties, which make it useful in various chemical reactions. However, it is important to note that it can be toxic and should be handled with care.

Future Directions

There are many future directions for the use of cyclopropane, trimethyl(2-methyl-1-propenylidene)- in scientific research. Some potential areas of research include the development of new synthetic methods using cyclopropane, trimethyl(2-methyl-1-propenylidene)-, the study of its anti-inflammatory properties, and the investigation of its potential as a ligand in coordination chemistry.
Conclusion:
In conclusion, cyclopropane, trimethyl(2-methyl-1-propenylidene)- is a unique and versatile compound that has many applications in scientific research. Its unique chemical properties make it useful in various chemical reactions, and it has potential as a ligand in coordination chemistry. However, it is important to handle it with care due to its toxicity. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

Cyclopropane, trimethyl(2-methyl-1-propenylidene)- can be synthesized using various methods, including the reaction of Cyclopropane, trimethyl(2-methyl-1-propenylidene)-neacetone with trimethylaluminum, the reaction of Cyclopropane, trimethyl(2-methyl-1-propenylidene)-neacetone with trimethylaluminum and titanium tetrachloride, and the reaction of Cyclopropane, trimethyl(2-methyl-1-propenylidene)-neacetone with diethylaluminum chloride. The most commonly used method is the reaction of Cyclopropane, trimethyl(2-methyl-1-propenylidene)-neacetone with trimethylaluminum, which yields a high yield of cyclopropane, trimethyl(2-methyl-1-propenylidene)-.

Scientific Research Applications

Cyclopropane, trimethyl(2-methyl-1-propenylidene)- has been widely used in scientific research due to its unique chemical properties. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of complex organic molecules. It is also used as a ligand in coordination chemistry and as a solvent in various chemical reactions.

properties

CAS RN

14803-30-6

Product Name

Cyclopropane, trimethyl(2-methyl-1-propenylidene)-

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-7(2)6-9-8(3)10(9,4)5/h8H,1-5H3

InChI Key

CRZLECOBVHRLLB-UHFFFAOYSA-N

SMILES

CC1C(=C=C(C)C)C1(C)C

Canonical SMILES

CC1C(=C=C(C)C)C1(C)C

Origin of Product

United States

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